molecular formula C6H11NO B2932464 1-Cyclopropylazetidin-3-ol CAS No. 1356608-61-1

1-Cyclopropylazetidin-3-ol

Cat. No.: B2932464
CAS No.: 1356608-61-1
M. Wt: 113.16
InChI Key: HNPKSCOGDOGYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropylazetidin-3-ol is a four-membered heterocyclic compound with the molecular formula C6H11NO. It is a derivative of azetidine, featuring a cyclopropyl group attached to the nitrogen atom and a hydroxyl group at the third position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylazetidin-3-ol can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with β-lactam intermediates can yield this compound. The reaction typically requires a base such as sodium hydride and is conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylazetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopropyl ketones, while reduction can produce cyclopropylamines .

Mechanism of Action

The mechanism of action of 1-Cyclopropylazetidin-3-ol involves its interaction with specific molecular targets. The cyclopropyl group imparts significant ring strain, making the compound highly reactive. This reactivity allows it to participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes and receptors . The hydroxyl group can form hydrogen bonds, further influencing its interactions with biological molecules .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropylazetidin-3-ol is unique due to the combination of the cyclopropyl group and the azetidine ring. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-cyclopropylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-3-7(4-6)5-1-2-5/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPKSCOGDOGYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.